molecular formula C22H21ClN2O2S B2439878 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-36-2

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2439878
CAS No.: 339019-36-2
M. Wt: 412.93
InChI Key: GBXHEZRWPACPAB-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and phenolic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of functional groups. Similar compounds may include other quinazoline derivatives or molecules with similar substituents. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties.

Similar Compounds

  • Quinazoline derivatives with different substituents.
  • Compounds containing chlorophenyl and methoxyphenoxy groups.
  • Molecules with similar sulfur-containing functional groups.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-26-16-10-12-17(13-11-16)27-21-18-7-3-5-9-20(18)24-22(25-21)28-14-15-6-2-4-8-19(15)23/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXHEZRWPACPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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